molecular formula C11H15N3O B8340484 3-(5-Pyrimidinyl)-1-azabicyclo[2.2.2]octan-3-ol

3-(5-Pyrimidinyl)-1-azabicyclo[2.2.2]octan-3-ol

Cat. No. B8340484
M. Wt: 205.26 g/mol
InChI Key: HEUWIUUQWVLBMR-UHFFFAOYSA-N
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Patent
US05260293

Procedure details

n-Butyllithium (12 ml of a 1.6M solution in hexane 19.2 mmol), at -110° C., was added dropwise to a solution of 5-bromopyrimidine (2.0 g, 12.5 mmol) in THF (60 ml) and ether (60 ml), at -110° C. (ethanol/liquid nitrogen bath). The resultant yellow solution was stirred at -110° C. for 1.25 h and a solution of quinuclidinone (1.72 g, 13.75 mmol) in THF (20 ml) also at -110° C., added dropwise. The reaction mixture was stirred at -110° C. for 0.1 h then warmed to room temperature and stirred for 16 h. 2N-Hydrochloric acid (25 ml) was added and stirred for 0.25 h. The organic phase was washed with water (15 ml) and the combined aqueous extracts basified with potassium carbonate and extracted with dichloromethane (4×75 ml). Chromatography of the residue obtained upon removal of the solvents through alumina using dichloromethane/methanol (90:10) as eluant, gave 3-(5-pyrimidinyl)-1-azabicyclo[2.2.2]octan-3-ol as a yellow solid, m.p. 126°-127° C. (ethyl acetate/ether); (Found C,61.42; H,7.47; N,19.60. C11H15N3O. O.5H2O requires C,61.66; H,7.53; N,19.61%); m/e 205(M+); δ (360 MHz,D2O) 1.30-1.44(1H,m,0.5×CH2); 1.65-1.74(2H,m,CH2); 2.10-2.20(1H,m,0.5×CH2); 2.30-2.32(1H,m,CH-bridgehead); 2.68-2.96(4H,m,2×CH2); 3.09(1H,dd,J=1.5 and 14.7 Hz, 0.5×CH2); 3.49(1H,dd,J=1.5 and 14.7 Hz,0,5×CH2); 8.96(2H,s,pyrimidine-H); 9.08(1H,s,pyrimidine-H).
Name
ethyl acetate ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19.2 mmol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.72 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.Br[C:13]1[CH:14]=[N:15][CH:16]=[N:17][CH:18]=1.[N:19]12[CH2:26][CH2:25][CH:22]([CH2:23][CH2:24]1)[CH2:21][C:20]2=O.Cl.C1C[O:32]CC1>CCOCC.C(OCC)(=O)C.CCOCC.ClCCl.CO.C(O)C>[N:15]1[CH:14]=[C:13]([C:21]2([OH:32])[CH:22]3[CH2:25][CH2:26][N:19]([CH2:24][CH2:23]3)[CH2:20]2)[CH:18]=[N:17][CH:16]=1 |f:7.8,9.10|

Inputs

Step One
Name
ethyl acetate ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCOCC
Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
19.2 mmol
Type
reactant
Smiles
CCCCCC
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=NC=NC1
Name
Quantity
60 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
1.72 g
Type
reactant
Smiles
N12C(CC(CC1)CC2)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-110 °C
Stirring
Type
CUSTOM
Details
The resultant yellow solution was stirred at -110° C. for 1.25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at -110° C. for 0.1 h
Duration
0.1 h
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
STIRRING
Type
STIRRING
Details
stirred for 0.25 h
Duration
0.25 h
WASH
Type
WASH
Details
The organic phase was washed with water (15 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×75 ml)
CUSTOM
Type
CUSTOM
Details
Chromatography of the residue obtained upon removal of the solvents through alumina

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
N1=CN=CC(=C1)C1(CN2CCC1CC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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